Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-17-10-7-5-9(6-8-10)14-15-11(13)12(16)18-4-2/h5-8,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUHZQUONNURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-ethoxyphenylhydrazine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium acetate is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted hydrazones.
Oxidation Reactions: Formation of azo compounds.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl acetate with 4-ethoxyphenylhydrazine in the presence of a chlorinating agent. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the compound .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans . These properties make it a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .
Drug Development
Given its biological activities, this compound is being investigated for potential applications in drug development. Its structure allows for modifications that could enhance efficacy and reduce toxicity, making it suitable for developing new antimicrobial or anticancer drugs .
Agrochemical Uses
The compound's antimicrobial properties also suggest potential applications in agriculture as a pesticide or fungicide. Its ability to inhibit microbial growth could be harnessed to protect crops from pathogens, thus improving yield and quality .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo metabolic transformations to produce active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s analogs differ primarily in the substituents on the phenyl ring. Key examples include:
Key Observations :
- Electronic Effects : The 4-ethoxy group (-OC₂H₅) in the target compound is electron-donating, similar to 4-methoxy (-OCH₃) but bulkier, which may influence steric interactions in reactions . In contrast, the 4-fluoro (-F) substituent is electron-withdrawing, altering electrophilic substitution patterns .
- Functional Group Diversity: The nitro group (-NO₂) in CAS 119750-09-3 enhances electrophilicity, making the compound more reactive in cyclization reactions .
Reaction Efficiency :
- Electron-donating groups (e.g., -OCH₃, -OC₂H₅) stabilize diazonium intermediates, improving yields (70–85%).
- Bulky or electron-withdrawing groups (e.g., -NO₂, -Cl) reduce yields (50–65%) due to steric or electronic deactivation .
Physicochemical Properties
- Hydrogen Bonding : X-ray crystallography of the 4-methoxy analog reveals intramolecular N–H···O and C–H···O interactions, which stabilize the Z-configuration of the hydrazone group .
- Solubility : Ethoxy and methoxy derivatives are more soluble in polar aprotic solvents (e.g., DMF, DMSO) than halogenated analogs .
Biological Activity
Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Basic Information
- Chemical Name : this compound
- CAS Number : 27143-07-3
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.69 g/mol
- Appearance : Light yellow to dark yellow solid
Structural Representation
The compound features a chloro group, an ethoxyphenyl moiety, and a hydrazone linkage, contributing to its biological properties.
This compound exhibits various biological activities primarily through:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance activity .
- Pharmaceutical Applications : It serves as an intermediate in the synthesis of apixaban, an anticoagulant medication, highlighting its significance in pharmaceutical formulations .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Evaluation :
- Cytotoxicity Studies :
- Synthesis and Quality Control :
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate, and how are yields optimized?
Methodological Answer: The synthesis typically involves a diazotization-coupling reaction:
Diazotization : 4-ethoxyaniline is treated with NaNO₂ in HCl at 273 K to generate the diazonium salt.
Coupling : The diazonium salt reacts with ethyl 2-chloroacetoacetate in ethanol under basic conditions (e.g., sodium acetate) to form the hydrazone product.
Purification : Recrystallization from ethanol yields the pure compound (85% yield) .
Q. Key Optimization Factors :
- Temperature control (≤273 K) minimizes side reactions.
- Stoichiometric use of sodium acetate ensures deprotonation for efficient coupling .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer :
- NMR Spectroscopy : Confirms the hydrazone (C=N) linkage and substituent positions (e.g., ethoxy group at 4-position).
- X-ray Crystallography : Resolves the Z-configuration of the hydrazone bond and planar Caryl–NH–N=C geometry. For example:
- Space group: P2₁/n (monoclinic) with unit cell parameters: a = 17.6846 Å, b = 4.8645 Å, c = 19.2235 Å, β = 107.357° .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N–H stretching (~3200 cm⁻¹) .
Q. How does the electronic nature of substituents (e.g., ethoxy vs. methoxy) influence the compound’s reactivity?
Methodological Answer : The ethoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing electrophilic substitution at the hydrazone site. Comparative studies with methoxy analogs show:
- Solubility : Ethoxy derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF) due to increased polarity.
- Reactivity : Ethoxy-substituted compounds undergo faster nucleophilic addition at the α-carbon adjacent to chlorine .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., unit cell parameters) across studies be resolved?
Methodological Answer : Discrepancies may arise from temperature-dependent lattice variations or refinement software differences. For example:
| Study | a (Å) | b (Å) | c (Å) | β (°) | Software |
|---|---|---|---|---|---|
| 17.6846 | 4.8645 | 19.2235 | 107.357 | SHELXL | |
| 4.7480 | 9.9256 | 13.3084 | 91.468 | CrysAlis PRO |
Q. Resolution Strategies :
- Validate data using multiple refinement tools (e.g., SHELXL vs. WinGX ).
- Check for twinning or disorder using the Rint value and Flack parameter .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinities to targets like Factor Xa (relevant to anticoagulant activity).
- QSAR Models : Electron-withdrawing substituents (e.g., Cl) correlate with enhanced inhibitory potency .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
Q. How can conflicting data on synthetic yields (e.g., 77% vs. 85%) be analyzed?
Methodological Answer : Yield variations arise from:
- Reaction Scale : Microscale syntheses (≤1 mmol) often report lower yields due to handling losses.
- Solvent Purity : Anhydrous ethanol (99.8%) vs. technical grade (95%) impacts coupling efficiency .
Mitigation : - Use high-purity solvents and inert atmospheres for reproducibility.
- Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 7:3) .
Q. What strategies address challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer :
Q. How do structural analogs differ in bioactivity, and what substituent effects drive these differences?
Methodological Answer :
| Analog | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| 4-Ethoxy | –OCH₂CH₃ | 12.3 µM (Factor Xa) |
| 4-Methoxy | –OCH₃ | 18.7 µM (Factor Xa) |
| 4-Fluoro | –F | 9.8 µM (Factor Xa) |
Ethoxy and fluoro groups enhance hydrophobicity and binding pocket compatibility compared to methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
